molecular formula C11H9ClN2O2 B1411881 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid CAS No. 1697168-97-0

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Cat. No.: B1411881
CAS No.: 1697168-97-0
M. Wt: 236.65 g/mol
InChI Key: PWJLNHGUWNEKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Nonlinearity

Research indicates that N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, exhibit optical nonlinearity. This property makes them potential candidates for optical limiting applications, useful in protecting sensors and human eyes from laser radiation damage (Chandrakantha et al., 2013).

Antibacterial Activity

Pyrazole derivatives, closely related to the compound , have demonstrated significant antibacterial activity. For example, certain 1,3,4]oxadiazoles with a pyrazole component have been found effective against various bacteria, including Bacillus subtilis and Escherichia coli (Rai et al., 2009).

Antimicrobial and Antifungal Properties

Pyrazole-based drug molecules, including those structurally similar to this compound, have been synthesized and tested for antimicrobial activities against bacterial and fungal strains. These compounds are promising in the field of pharmacology for treating microbial infections (Shubhangi et al., 2019).

Antitumor Activity

Similar pyrazole derivatives have been studied for their potential antitumor activity. For instance, benzofuran-2-yl pyrazole pyrimidine derivatives have shown promising results in inhibiting tumor cell growth, highlighting the potential of pyrazole compounds in cancer treatment (El-Zahar et al., 2011).

Molecular Interactions and Drug Design

Pyrazole derivatives are involved in molecular interactions significant for drug design. Studies on these compounds, including modeling their interactions with biological targets, have implications for the development of new therapeutic agents (Titi et al., 2020).

Supramolecular Assembly

Research into hydrogen-bonded supramolecular structures of pyrazole derivatives shows potential for developing novel materials with unique properties (Portilla et al., 2007).

Properties

IUPAC Name

3-chloro-5-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJLNHGUWNEKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.